molecular formula C11H9BrClF3O B14066765 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14066765
M. Wt: 329.54 g/mol
InChI Key: AJVQNGHJKLJMQD-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with a bromomethyl group at position 2 and a trifluoromethyl group at position 5. The propan-1-one backbone contains a chlorine atom at position 6.

Properties

Molecular Formula

C11H9BrClF3O

Molecular Weight

329.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3O/c12-6-7-2-1-3-8(11(14,15)16)10(7)9(17)4-5-13/h1-3H,4-6H2

InChI Key

AJVQNGHJKLJMQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)CCCl)CBr

Origin of Product

United States

Preparation Methods

Sequential Functionalization Strategy

The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be approached through sequential functionalization of a suitably substituted phenyl ring. This strategy typically begins with a 2-methyl-6-(trifluoromethyl)phenyl precursor, which undergoes selective bromination of the methyl group to introduce the bromomethyl functionality, followed by introduction of the chloropropanone moiety through acylation reactions.

This approach offers several advantages, including the use of readily available starting materials and the ability to control each transformation independently. However, it may require careful selection of reaction conditions to ensure selectivity, particularly during the bromination step where over-bromination or aromatic ring bromination must be avoided.

Convergent Synthesis Approach

An alternative strategy involves a convergent synthesis approach, where two complex building blocks are prepared separately and then coupled to form the target compound. This would involve:

  • Preparation of a 2-(bromomethyl)-6-(trifluoromethyl)phenyl intermediate
  • Separate synthesis of a suitable chloropropanoyl donor
  • Coupling of these two components via Friedel-Crafts acylation or related chemistry

Convergent approaches are often advantageous when working with complex targets as they can reduce the overall number of linear steps and potentially improve yield and efficiency. The key challenge in this approach lies in achieving regioselective acylation, particularly given the electronic effects of the trifluoromethyl substituent on the aromatic ring.

Key Reaction Types in Synthesis Pathways

Several fundamental reaction types are employed in the synthesis of this compound and similar compounds:

Table 2.1: Key Reaction Types in the Synthesis of Halogenated Aromatic Ketones

Reaction Type Purpose Common Reagents Key Considerations
Radical Bromination Introduction of bromomethyl group N-Bromosuccinimide (NBS), AIBN Temperature control critical for selectivity
Friedel-Crafts Acylation Attachment of chloropropanone moiety Acid chlorides, Lewis acids (AlCl₃) Anhydrous conditions required
Halogenation Introduction of halogen substituents Br₂, Cl₂, halogen transfer agents Regioselectivity can be challenging
Functional Group Transformations Modification of existing groups Various oxidizing/reducing agents Chemoselectivity is crucial

The selection of the appropriate combination of these reactions and their optimization is critical for achieving high yields and purity of the target compound.

Specific Preparation Methods

Method A: Direct Acylation Approach

One of the most straightforward methods for synthesizing this compound involves the direct Friedel-Crafts acylation of 2-(bromomethyl)-6-(trifluoromethyl)benzene with 3-chloropropanoyl chloride. This approach leverages the directing effects of the substituents already present on the aromatic ring to achieve regioselective acylation.

Reaction Scheme:

2-(Bromomethyl)-6-(trifluoromethyl)benzene + 3-Chloropropanoyl chloride → this compound

The reaction typically proceeds under the following conditions:

  • 2-(Bromomethyl)-6-(trifluoromethyl)benzene (1.0 equivalent)
  • 3-Chloropropanoyl chloride (1.2-1.5 equivalents)
  • Aluminum chloride (1.2-1.5 equivalents) as Lewis acid catalyst
  • Anhydrous dichloromethane or 1,2-dichloroethane as solvent
  • Initial temperature of 0°C, gradually warming to room temperature
  • Reaction time of 3-5 hours with monitoring by thin-layer chromatography (TLC)

Table 3.1: Optimization of Direct Acylation Conditions

Entry Lewis Acid Equivalents Solvent Temperature (°C) Time (h) Yield (%)*
1 AlCl₃ 1.2 DCM 0 to rt 4 65-70
2 AlCl₃ 1.5 DCM -10 to rt 5 70-75
3 BF₃·Et₂O 1.3 DCM 0 to rt 6 60-65
4 AlCl₃ 1.2 1,2-DCE 0 to 40 3 75-80
5 FeCl₃ 1.2 DCM 0 to rt 5 55-60

*Yields estimated based on similar compounds

The mechanistic pathway involves coordination of the Lewis acid to the carbonyl oxygen of the acid chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring, with the regioselectivity influenced by the electronic effects of the existing substituents. The reaction is typically quenched by careful addition to ice-cold water, followed by extraction with an organic solvent and subsequent purification steps.

Method B: Bromination-Acylation Sequence

An alternative approach involves a two-stage synthesis beginning with 2-methyl-6-(trifluoromethyl)benzene. This method first introduces the bromomethyl functionality through selective radical bromination, followed by Friedel-Crafts acylation with 3-chloropropanoyl chloride.

Stage 1: Selective Bromination of the Methyl Group

2-Methyl-6-(trifluoromethyl)benzene + NBS → 2-(Bromomethyl)-6-(trifluoromethyl)benzene

This reaction is typically performed under the following conditions:

  • 2-Methyl-6-(trifluoromethyl)benzene (1.0 equivalent)
  • N-Bromosuccinimide (1.0-1.1 equivalents)
  • Azobisisobutyronitrile (AIBN) (5-10 mol%) as radical initiator
  • Carbon tetrachloride or dichloromethane as solvent
  • Reaction temperature of 70-80°C or irradiation with visible light
  • Reaction time of 2-4 hours

Stage 2: Acylation with 3-Chloropropanoyl Chloride

2-(Bromomethyl)-6-(trifluoromethyl)benzene + 3-Chloropropanoyl chloride → this compound

The acylation stage employs conditions similar to those described in Method A. This two-stage approach offers better control over each transformation but requires isolation and purification of the intermediate 2-(bromomethyl)-6-(trifluoromethyl)benzene.

Method C: Modified Vilsmeier Approach

A third approach draws inspiration from the Vilsmeier-type reaction methodology described for similar compounds in the patent literature. This method employs a modified sequence involving formation of an activated acyl chloride complex followed by reaction with the appropriately substituted aromatic compound.

Stage 1: Formation of Activated Acyl Complex

3-Chloropropanoyl chloride + Lewis acid → Activated acyl complex

Stage 2: Reaction with 2-(Bromomethyl)-6-(trifluoromethyl)benzene

Activated acyl complex + 2-(Bromomethyl)-6-(trifluoromethyl)benzene → this compound

This methodology typically employs the following conditions:

  • 3-Chloropropanoyl chloride (1.0 equivalent)
  • Aluminum chloride or phosphorus oxychloride (1.1-1.2 equivalents)
  • 2-(Bromomethyl)-6-(trifluoromethyl)benzene (1.0 equivalent)
  • Dichloromethane or 1,2-dimethoxyethane as solvent
  • Temperature between -10°C and 20°C
  • Reaction time of 3-6 hours

Table 3.2: Comparison of Preparation Methods

Method Key Advantages Limitations Overall Yield (%)* Scalability
Method A One-pot procedure, fewer steps Regioselectivity challenges 65-80 Moderate
Method B Better control over each transformation Requires intermediate isolation 55-70 Good
Method C May offer improved regioselectivity Complex reaction setup 60-75 Moderate

*Estimated combined yields based on similar compounds

Reaction Conditions and Optimization

Solvent Effects and Selection

The choice of solvent significantly impacts the success of reactions involved in synthesizing this compound. An appropriate solvent must dissolve the reactants, stabilize transition states and intermediates, and facilitate product isolation.

Table 4.1: Solvent Effects on Key Reaction Steps

Solvent Bromination Suitability Acylation Suitability Key Advantages Limitations
Dichloromethane Good Excellent Good solubility, compatible with Lewis acids Low boiling point, environmental concerns
Carbon tetrachloride Excellent Poor Ideal for radical bromination Environmental restrictions, toxicity
1,2-Dichloroethane Good Excellent Higher boiling point than DCM, good for elevated temperatures Higher toxicity
Tetrahydrofuran Moderate Good Suitable for organometallic reagents Peroxide formation risk, incompatible with strong Lewis acids
1,4-Dioxane Moderate Good High boiling point, water miscibility Potential peroxide formation
Chlorobenzene Good Good High boiling point, good for thermal reactions Higher viscosity

Anhydrous conditions are critical, particularly for Friedel-Crafts acylation reactions, as even trace amounts of moisture can hydrolyze the acid chloride reactant and deactivate the Lewis acid catalyst. Molecular sieves or freshly distilled solvents are often employed to ensure rigorously dry reaction conditions.

For the bromination step, solvents that can dissolve both the aromatic substrate and N-bromosuccinimide while being relatively inert to radical species are preferred. For the acylation step, halogenated solvents like dichloromethane and 1,2-dichloroethane are typically optimal due to their ability to dissolve both organic substrates and Lewis acids while remaining inert to the reaction conditions.

Temperature Control and Optimization

Temperature management is crucial for achieving selective transformations in the synthesis of this compound. Different steps in the synthetic pathway have specific temperature requirements:

  • Radical Bromination: When performed with NBS and a radical initiator, temperatures between 70-80°C are typically employed to generate the bromine radical. However, if light-initiated, the reaction can proceed at lower temperatures (20-40°C) with irradiation. Precise control is necessary to prevent over-bromination or aromatic ring bromination.

  • Friedel-Crafts Acylation: This step is typically initiated at low temperatures (-10°C to 0°C) during the addition of reagents to control the exothermic reaction and minimize side reactions. The reaction mixture is then gradually warmed to room temperature or slightly higher (20-40°C) to ensure complete conversion. Extended heating should be avoided to prevent decomposition of the bromomethyl group.

  • Workup and Isolation: Temperature control during quenching and workup is equally important. Acylation reactions are typically quenched by careful addition to ice-cold water to minimize hydrolysis of the product or remaining starting materials. Additionally, temperature-controlled distillation (96-99°C under reduced pressure of approximately 26.7 Pa) has been reported for the purification of related compounds.

Research on similar compounds indicates that temperature optimization can significantly impact both yield and selectivity, with temperature deviations of as little as 10°C potentially leading to substantially different outcomes.

Catalyst Selection and Influence

The choice of catalyst plays a critical role in the synthesis of this compound, particularly for the acylation step. Lewis acid catalysts facilitate the formation of an electrophilic acylium ion intermediate that attacks the aromatic ring.

Table 4.2: Catalyst Effectiveness and Characteristics

Catalyst Typical Loading (mol%) Effectiveness Special Considerations
AlCl₃ 110-150 Excellent Highly hygroscopic, requires inert atmosphere handling
BF₃·Et₂O 110-130 Good Less hygroscopic, easier to handle
FeCl₃ 100-120 Moderate Milder conditions, may require longer reaction times
ZnCl₂ 120-150 Fair Less reactive, suitable for sensitive substrates
AIBN (for bromination) 5-10 Good Thermal decomposition at ~65°C
Benzoyl peroxide (for bromination) 5-10 Excellent Safety concerns, explosive properties

For Friedel-Crafts acylation, aluminum chloride remains the catalyst of choice despite its moisture sensitivity, as it provides superior activation of the acyl chloride. The interaction between the Lewis acid and the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aromatic ring.

For the bromination step, radical initiators such as AIBN or benzoyl peroxide generate the bromine radical from NBS, which subsequently abstracts a hydrogen atom from the methyl group to create a benzyl radical. This radical then combines with bromine to form the bromomethyl group.

The optimal catalyst loading depends on the specific substrate and reaction conditions. Generally, Lewis acids for Friedel-Crafts acylations are used in slight excess (1.1-1.5 equivalents) relative to the acid chloride to ensure complete activation, while radical initiators for bromination are used in catalytic amounts (5-10 mol%).

Purification and Characterization

Isolation and Purification Techniques

The purification of this compound and its intermediates requires careful selection of techniques to ensure high purity while maintaining good recovery. Multiple methods have been reported for similar compounds, each with specific advantages depending on the nature of impurities present.

Table 5.1: Purification Methods for Target Compound and Intermediates

Compound Purification Method Solvent System/Conditions Expected Recovery (%)* Purity Achievement (%)*
2-(Bromomethyl)-6-(trifluoromethyl)benzene Recrystallization Diethyl ether/hexane 85-90 >95
2-(Bromomethyl)-6-(trifluoromethyl)benzene Column chromatography Hexane/DCM (9:1) 80-85 >98
This compound Recrystallization Diethyl ether/pentane 75-85 >95
This compound Column chromatography Hexane/ethyl acetate (4:1) 80-90 >98
This compound Vacuum distillation 96-99°C at 26.7 Pa 70-75 >95

*Values estimated based on reports for similar compounds

For recrystallization, ether-class solvents such as diethyl ether, diisopropyl ether, or methyl tert-butyl ether have proven effective for similar halogenated compounds. These solvents provide good solubility at elevated temperatures while allowing crystallization upon cooling. The addition of a co-solvent such as hexane or pentane can further enhance crystallization.

Column chromatography using silica gel provides excellent purification when recrystallization is insufficient. For brominated intermediates, hexane/dichloromethane systems typically provide good separation, while the final ketone product is often purified using hexane/ethyl acetate gradients. Thin-layer chromatography with visualization by UV light and iodine vapor is commonly employed to monitor purification progress.

For larger-scale preparations, vacuum distillation has been reported for similar compounds, with typical conditions of approximately 96-99°C at a reduced pressure of 26.7 Pa. However, this method must be applied with caution for compounds containing bromomethyl groups due to their potential thermal sensitivity.

Analytical Characterization

Comprehensive characterization of this compound is essential to confirm its structure and purity. Multiple complementary analytical techniques provide a complete picture of the compound's identity and quality.

Table 5.2: Expected Spectroscopic Data for this compound

Analytical Technique Expected Key Signals/Features Structural Indication
¹H NMR (400 MHz, CDCl₃) δ ~4.2-4.5 ppm (s, 2H) Bromomethyl (-CH₂Br) protons
δ ~3.8-4.0 ppm (t, 2H) -CH₂Cl protons
δ ~3.0-3.3 ppm (t, 2H) -COCH₂- protons
δ ~7.3-7.8 ppm (m, 3H) Aromatic protons
¹³C NMR (100 MHz, CDCl₃) δ ~195-200 ppm Ketone carbonyl carbon
δ ~125-140 ppm (multiple signals) Aromatic carbons
δ ~122-125 ppm (q, ¹J(C,F) ~270 Hz) CF₃ carbon
δ ~38-42 ppm -COCH₂- carbon
δ ~41-45 ppm -CH₂Cl carbon
δ ~29-32 ppm -CH₂Br carbon
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -62 to -64 ppm (s, 3F) CF₃ group
FTIR (neat) ~1680-1700 cm⁻¹ C=O stretching
~1100-1200 cm⁻¹ C-F stretching
~600-700 cm⁻¹ C-Br and C-Cl stretching
HRMS (ESI) m/z [M+H]⁺: 328.9556 Molecular formula confirmation
Isotope pattern matching Br and Cl Halogen presence confirmation

Applications and Reactivity Profile

Synthetic Utility

This compound possesses multiple reactive sites that make it a valuable synthetic intermediate for constructing more complex molecules. Each functional group offers opportunities for selective transformations, enabling diverse synthetic pathways.

Table 6.1: Reactive Sites and Potential Transformations

Functional Group Transformation Type Potential Reagents Products and Applications
Bromomethyl Nucleophilic substitution Primary/secondary amines Amino derivatives for medicinal chemistry
Nucleophilic substitution Sodium azide Azides for click chemistry
Nucleophilic substitution Thiols, thiolates Sulfur-containing derivatives
Metal-halogen exchange Organolithium reagents Functionalized derivatives
Ketone Reduction NaBH₄, LiAlH₄ Secondary alcohols
Condensation Hydrazines Hydrazones for heterocycle synthesis
Wittig reaction Phosphorus ylides Alkene derivatives
Chloroalkyl Nucleophilic substitution Nucleophiles Functionalized side chains
Elimination Bases α,β-unsaturated ketones
Trifluoromethyl Typically maintained - Enhances lipophilicity in final products

The bromomethyl group is particularly valuable as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. These reactions typically proceed readily under mild conditions due to the excellent leaving group ability of bromide, especially given its benzylic position.

The ketone functionality provides opportunities for reduction to secondary alcohols or condensation reactions to form hydrazones, oximes, or more complex heterocyclic structures. Additionally, the chloroalkyl side chain can undergo further substitution reactions to introduce various functionalities or elimination to form unsaturated systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation of the chloropropanone moiety can produce carboxylic acids .

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key Analogs :

1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one (CAS 1804232-60-7) Substituents: Bromomethyl at position 3, trifluoromethyl at position 2. Impact: The positional swap of bromomethyl and trifluoromethyl groups alters steric and electronic effects.

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4)

  • Substituents: Bromomethyl at position 3, methylthio (electron-donating) at position 2.
  • Impact : The methylthio group increases electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference may influence solubility and stability in polar solvents.

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one (CAS 1804065-69-7)

  • Substituents: Bromomethyl at position 4, difluoromethyl at position 2.
  • Impact : The difluoromethyl group is less electron-withdrawing than trifluoromethyl, leading to reduced deactivation of the aromatic ring. This may enhance electrophilic substitution reactivity compared to the target compound.

Structural and Electronic Effects

Compound Substituent Positions (Bromomethyl/Other) Key Functional Groups Electronic Effects on Aromatic Ring
Target Compound 2-Bromomethyl, 6-Trifluoromethyl -CF₃ (electron-withdrawing) Strong electron withdrawal
1-(3-Bromomethyl-2-CF₃-phenyl) [9] 3-Bromomethyl, 2-Trifluoromethyl -CF₃ (electron-withdrawing) Moderate steric hindrance
1-(3-Bromomethyl-2-SMe-phenyl) [8] 3-Bromomethyl, 2-SMe -SMe (electron-donating) Electron donation, increased solubility
1-(4-Bromomethyl-2-CF₂H-phenyl) [11] 4-Bromomethyl, 2-CF₂H -CF₂H (weakly withdrawing) Mild electron withdrawal

Key Observations :

  • The trifluoromethyl group in the target compound significantly reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., -SMe) .

Biological Activity

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound with the molecular formula C11H9BrClF3O and a molecular weight of 329.54 g/mol. This compound is characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety, which contribute to its unique biological activities. The following sections will explore its biological activity, synthesis, potential applications, and relevant research findings.

Structure and Properties

The structure of this compound includes:

  • Bromomethyl Group: This group can react with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition or modification.
  • Trifluoromethyl Group: Known for enhancing lipophilicity and metabolic stability, this group can influence the compound's interaction with biological systems.
  • Chloropropanone Moiety: This functional group may play a role in the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. The bromomethyl group’s reactivity with thiol groups can influence redox processes in cells, making it a candidate for further investigation in biochemical pathways and drug design.

Antimicrobial and Anticancer Potential

Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer activities. The reactive functional groups in this compound suggest potential applications in medicinal chemistry, particularly in designing inhibitors targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Enzyme Inhibition Studies: The compound has been shown to interact with various enzymes, leading to inhibition that could be leveraged for therapeutic purposes. For instance, studies on similar brominated compounds indicate their potential as enzyme inhibitors due to their ability to form stable adducts with active site residues .
  • Anticancer Activity: A study highlighted that derivatives of similar structures demonstrated significant anticancer activity against various cancer cell lines. The mechanism often involved apoptosis induction through the activation of caspases .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Bromomethyl Group: This is often achieved through bromination reactions.
  • Introduction of the Trifluoromethyl Group: Various methods such as nucleophilic substitution or electrophilic fluorination can be utilized.
  • Synthesis of the Chloropropanone Moiety: This step may involve acylation reactions.

Optimizing conditions such as temperature, solvents, and catalysts is crucial for maximizing yield and purity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructureNotable Features
2-Bromomethyl-1,3-dioxolaneStructureFeatures a dioxolane ring; used as an intermediate in organic synthesis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaStructureContains thiourea instead of propanone; used primarily in catalysis.
Bromoacetaldehyde ethylene acetalStructureContains an acetal functional group; utilized in various organic syntheses.

The unique combination of functional groups in this compound provides distinct reactivity patterns not found in other similar compounds, enhancing its potential for diverse applications in drug design and material science.

Q & A

Q. What role does the trifluoromethyl group play in modulating biological activity?

  • Methodological Answer :
  • Binding Affinity : The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability in cell-based assays.
  • SAR Studies : Compare analogues with –CF₃ vs. –CH₃ to quantify effects on IC₅₀ values in enzyme inhibition assays .

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